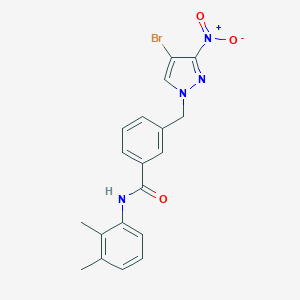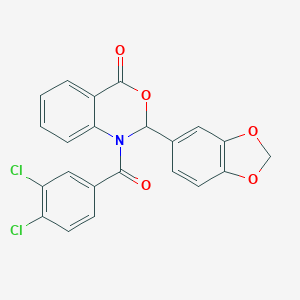![molecular formula C15H22Cl3N3O3S B269754 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide results in decreased proliferation and survival of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit BTK and downstream signaling pathways in both normal and malignant B-cells. In preclinical studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent anti-tumor effects in models of CLL, MCL, and DLBCL. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
実験室実験の利点と制限
One of the main advantages of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its specificity for BTK, which minimizes off-target effects and toxicity. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has shown potent anti-tumor effects in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, one limitation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its potential for resistance, as BTK mutations have been identified in some patients with CLL and MCL.
将来の方向性
There are several future directions for the development and evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide. One potential direction is the combination of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance anti-tumor effects. Another direction is the evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance immune-mediated anti-tumor effects. Additionally, the identification of biomarkers that predict response to N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide could improve patient selection and treatment outcomes.
合成法
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 2,2,2-trichloroethyl chloroformate to form N-[4-(aminosulfonyl)phenyl]-2,2,2-trichloroethyl carbamate. This intermediate is then reacted with heptanoic acid to yield the final product, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide.
科学的研究の応用
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
特性
製品名 |
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide |
|---|---|
分子式 |
C15H22Cl3N3O3S |
分子量 |
430.8 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C15H22Cl3N3O3S/c1-2-3-4-5-6-13(22)21-14(15(16,17)18)20-11-7-9-12(10-8-11)25(19,23)24/h7-10,14,20H,2-6H2,1H3,(H,21,22)(H2,19,23,24) |
InChIキー |
XKVMANXZYUNASP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
正規SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)



![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)

![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)